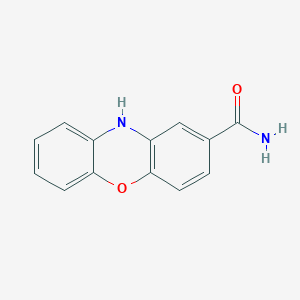
10H-phenoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-phenoxazine-2-carboxamide is a compound belonging to the phenoxazine family, which is known for its diverse range of applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines exhibit various biological properties, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic activities .
Preparation Methods
The synthesis of 10H-phenoxazine-2-carboxamide typically involves the condensation of 2-aminophenol with 2-aminophenol hydrochloride in the presence of iodine and diphenyl ether as a solvent . The reaction is carried out at a temperature range of 250 to 280°C, with or without additional polar protic high boiling solvents . The resulting product is then recovered through Soxhlet or liquid-liquid extraction .
Chemical Reactions Analysis
10H-phenoxazine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10H-phenoxazine-2-carboxamide has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it exhibits antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Additionally, it is used in organic light-emitting diodes and thermally activated delayed fluorescence diodes .
Mechanism of Action
The mechanism of action of 10H-phenoxazine-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, in dye-sensitized solar cells, it acts as a semiconductor material due to its potent electron-donating capacity . In biological systems, it exerts its effects through antioxidant and anti-inflammatory pathways .
Comparison with Similar Compounds
10H-phenoxazine-2-carboxamide can be compared with other similar compounds such as phenothiazines and phenazines . Phenothiazines and phenoxazines have gained prominence in medicine as pharmacological lead structures from their traditional uses as dyes and pigments . Phenazines, on the other hand, exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant activities . The uniqueness of this compound lies in its wide range of applications in both material science and medicine .
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
10H-phenoxazine-2-carboxamide |
InChI |
InChI=1S/C13H10N2O2/c14-13(16)8-5-6-12-10(7-8)15-9-3-1-2-4-11(9)17-12/h1-7,15H,(H2,14,16) |
InChI Key |
QPJWKPCSCLCJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


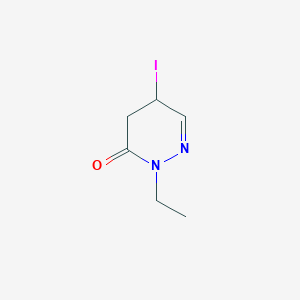
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13014968.png)
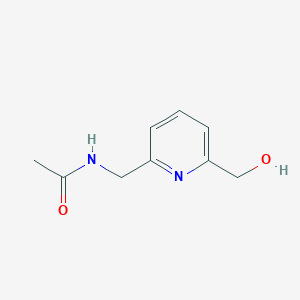
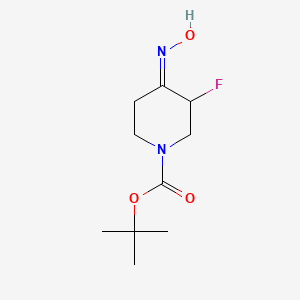
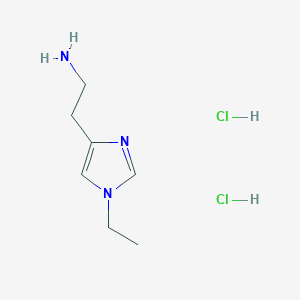
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)
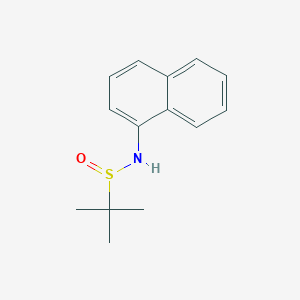
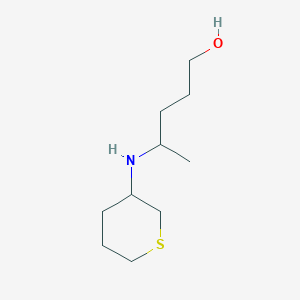

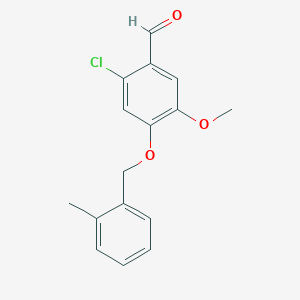
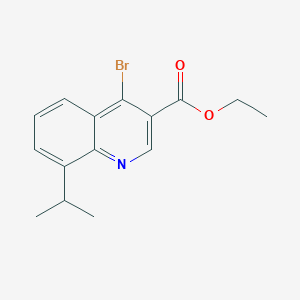
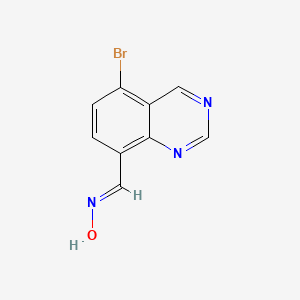
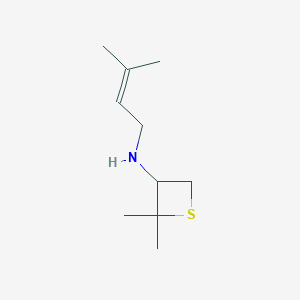
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)
